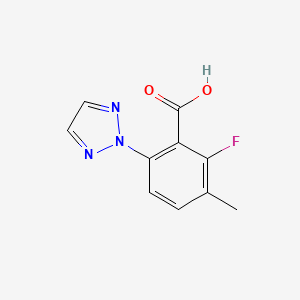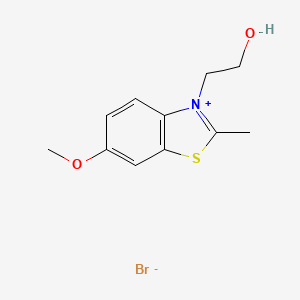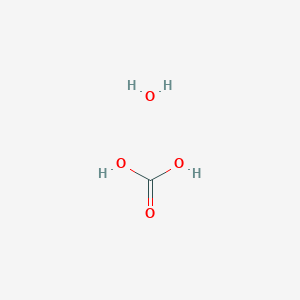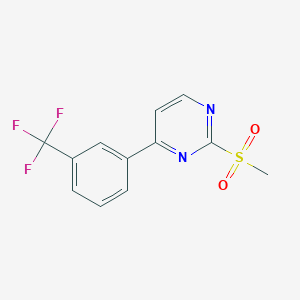
6-Quinoxalinepropanal
Vue d'ensemble
Description
6-Quinoxalinepropanal is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields. The structure of this compound consists of a quinoxaline ring attached to a propanal group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Quinoxalinepropanal typically involves the condensation of o-phenylenediamine with α,β-unsaturated carbonyl compounds. One common method is the reaction of o-phenylenediamine with crotonaldehyde under acidic conditions to form the quinoxaline ring, followed by further functionalization to introduce the propanal group .
Industrial Production Methods: Industrial production of this compound often employs green chemistry approaches to minimize environmental impact. Techniques such as microwave-assisted synthesis and solvent-free reactions are utilized to enhance efficiency and reduce waste .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Quinoxalinepropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-6-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, 3-quinoxalin-6-ylpropanol, using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like halogens or nitro groups in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinoxaline-6-carboxylic acid.
Reduction: 3-Quinoxalin-6-ylpropanol.
Substitution: Various substituted quinoxaline derivatives.
Applications De Recherche Scientifique
6-Quinoxalinepropanal has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Quinoxalinepropanal involves its interaction with specific molecular targets. For instance, quinoxaline derivatives have been shown to inhibit the activity of certain kinases, such as the transforming growth factor-β (TGF-β) type I receptor kinase. This inhibition occurs through the binding of the quinoxaline moiety to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signaling pathways .
Comparaison Avec Des Composés Similaires
Quinoxaline: The parent compound, which lacks the propanal group.
Quinoxaline-6-carboxylic acid: An oxidized derivative of 6-Quinoxalinepropanal.
3-Quinoxalin-6-ylpropanol: A reduced form of the compound.
Uniqueness: this compound is unique due to its specific functional groups, which allow for diverse chemical modifications and applications. Its ability to undergo various reactions and its role as an intermediate in the synthesis of biologically active compounds make it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C11H10N2O |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
3-quinoxalin-6-ylpropanal |
InChI |
InChI=1S/C11H10N2O/c14-7-1-2-9-3-4-10-11(8-9)13-6-5-12-10/h3-8H,1-2H2 |
Clé InChI |
DFANSTWBOAQGIE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=CN=C2C=C1CCC=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3,5-Di(2-methylallyl)phenyl]oxazolo[4,5-b]pyridine](/img/structure/B8481483.png)


![(E)-1-tert-Butyl-2-[1-(tert-butylperoxy)cyclohexyl]diazene](/img/structure/B8481504.png)




![5-(3H-imidazo[4,5-b]pyridin-2-yl)-2-methoxy-phenylamine](/img/structure/B8481539.png)



